Home > Products > Screening Compounds P106679 > 1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea
1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea - 1396707-83-7

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea

Catalog Number: EVT-3127817
CAS Number: 1396707-83-7
Molecular Formula: C19H23F3N4O2
Molecular Weight: 396.414
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone

    Compound Description: (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone is a compound whose crystal structure has been determined. This research focuses on understanding its solid-state arrangement and intermolecular interactions. []

3-Methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives

    Compound Description: This entry refers to a series of novel 3-methyl-6-[1-(pyrimidin-4-yl)ethyl]-5H-pyrimido[5,4-e][1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives synthesized via a condensation reaction. This research explores the synthesis of this complex heterocyclic system. []

3-{2-[4-(6-Fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

    Compound Description: Researchers have devised a method for preparing 3-{2-[4-(6-fluoro-benzo[d]isoxazol-3-yl)-piperidin-1-yl]-ethyl}-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, involving the condensation of specific aldehydes and benzisoxazole derivatives. []

Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate (Elagolix)

    Compound Description: Elagolix (Sodium R-(+)-4-{2-[5-(2-fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyrate) is a potent human gonadotropin-releasing hormone receptor (hGnRH-R) antagonist. Its development focused on minimizing CYP3A4 inhibition while maintaining hGnRH-R antagonistic activity. []

(R)-6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one (PF-00868554)

    Compound Description: PF-00868554 ((R)-6-Cyclopentyl-6-(2-(2,6-diethylpyridin-4-yl)ethyl)-3-((5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl)-4-hydroxy-5,6-dihydropyran-2-one) acts as a potent and orally available hepatitis C virus (HCV) polymerase inhibitor. It exhibits a favorable pharmacokinetic profile and is under investigation in phase II clinical trials for genotype 1 HCV. []

N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide

    Compound Description: This research describes the synthesis, crystal structure determination, and biological evaluation of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide. The compound displays potent antiproliferative activity against various human cancer cell lines, including HT-29, A549, and MKN45. []

3-(2-(4-(6-Fluorobenzo[d]isoxazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one

    Compound Description: The research focuses on identifying and characterizing different polymorphs of 3-(2-(4-(6-fluorobenzo[d]isoxazol-3-yl)-3,6-dihydro-2H-pyridin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. These polymorphs, denoted as Polymorph I and Polymorph II, are differentiated by their distinct X-ray powder diffraction patterns, 13C NMR spectra, and infrared spectra. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

    Compound Description: LY3009120 (1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea) stands out as a pan-RAF inhibitor, exhibiting minimal paradoxical activation. It demonstrates efficacy against tumor cells harboring BRAF or RAS mutations. []

N-(Methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide

    Compound Description: This study elucidates the crystal structure of N-(methyl(oxo)(1-(6-(trifluoromethyl)pyridin-3-yl)ethyl)-λ6-sulfanylidene)cyanamide. []

3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (Risperidone)

    Compound Description: This research details a procedure for synthesizing risperidone (3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidino]ethyl]-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) and highlights its application as an antipsychotic agent. []

4-(((2-(3-(1-(3-(3-Cyanophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)phenyl)pyrimidin-5-yl)oxy)methyl)-1-methylpiperidin-1-ium chloride monohydrate

    Compound Description: This entry focuses on the crystal structure determination of 4-(((2-(3-(1-(3-(3-cyanophenyl)-6-oxopyridazin-1(6H-yl)ethyl)phenyl)pyrimidin-5-yl)oxy)methyl)-1-methylpiperidin-1-ium chloride monohydrate, providing insights into its solid-state structure and arrangement. []

1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea (GLPG2938)

    Compound Description: GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea) is identified as a promising S1P2 antagonist with potential in treating idiopathic pulmonary fibrosis (IPF). It exhibits excellent potency in an IL8 release assay and demonstrates efficacy in a bleomycin-induced pulmonary fibrosis model. []

N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid

    Compound Description: N-[4-[1-Ethyl-2-(2,4-diaminofuro[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-L-glutamic acid is a synthetic compound designed as an antifolate agent. It displays potent inhibitory activity against dihydrofolate reductase (DHFR) and exhibits significant antitumor activity in various human cancer cell lines. []

5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

    Compound Description: Compound 2a (5-Chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine), a pyrimidin-4-amine derivative, emerged during research focused on discovering novel pesticides. It exhibits superior fungicidal activity compared to commercial fungicides like diflumetorim. []

5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

    Compound Description: HNPC-A9229 (5-Chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine), discovered during the search for novel pesticides, is a potent fungicide. It demonstrates outstanding fungicidal activity against various fungi, including Puccinia sorghi and Erysiphe graminis, surpassing or matching the efficacy of commercial fungicides. []

Overview

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is a complex organic compound with potential applications in medicinal chemistry, particularly as a therapeutic agent. This compound features a unique structure that combines a butoxyphenyl moiety with a pyrimidine derivative, which may impart specific biological activities.

Source

This compound has been discussed in various scientific literature and patents, highlighting its synthesis, biological evaluation, and potential applications in drug development. Its molecular structure suggests it may interact with specific biological targets, making it of interest for further research in pharmacology.

Classification

The compound belongs to the class of ureas, characterized by the presence of a carbonyl group (C=O) bonded to two nitrogen atoms (N). The presence of the pyrimidine ring and the butoxyphenyl group indicates that it may also be classified under heterocyclic compounds due to the nitrogen atoms in the pyrimidine structure.

Synthesis Analysis

The synthesis of 1-(4-butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea can be achieved through several methods involving multi-step organic reactions.

Methods

  1. Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-butoxyphenol and various pyrimidine derivatives.
  2. Reagents: Common reagents include isocyanates for forming the urea linkage, bases like diisopropylethylamine for deprotonation steps, and solvents such as dimethylformamide or dioxane for reaction medium.
  3. Reflux Conditions: Reactions are often carried out under reflux conditions to facilitate the formation of desired intermediates. For example, an initial reaction between 4-butoxyphenol and an appropriate isocyanate can yield an intermediate that is further reacted with a substituted pyrimidine.
  4. Purification: After completion, products are typically purified using techniques such as silica gel column chromatography to isolate the final compound in high purity.

Technical Details

The synthesis involves careful monitoring of reaction times and temperatures to optimize yield and minimize side reactions. Characterization methods such as Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry are employed to confirm the structure of synthesized compounds.

Molecular Structure Analysis

The molecular structure of 1-(4-butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea can be elucidated using crystallographic techniques.

Structure

  • Molecular Formula: C19H22F3N3O2
  • Molecular Weight: Approximately 397.39 g/mol
  • Key Functional Groups: Urea group (–NH–CO–), pyrimidine ring, trifluoromethyl group (–CF3), and butoxy group (–O–C4H9).

Data

Crystallographic data reveals bond lengths and angles that are critical for understanding the compound's reactivity and interactions with biological targets. For instance, characteristic bond lengths for C–N bonds range around 1.348 Å, indicating strong covalent interactions within the structure.

Chemical Reactions Analysis

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea can participate in various chemical reactions relevant to medicinal chemistry.

Reactions

  1. Hydrolysis: The urea bond can undergo hydrolysis under acidic or basic conditions, potentially leading to the formation of amines.
  2. Substitution Reactions: The trifluoromethyl group may participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
  3. Coupling Reactions: The compound may also be involved in coupling reactions with other electrophiles or nucleophiles to create more complex derivatives.

Technical Details

Each reaction pathway must be optimized for yield and selectivity, often requiring specific catalysts or reaction conditions to favor desired products over undesired by-products.

Mechanism of Action

The mechanism of action for 1-(4-butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is hypothesized based on its structural features and biological evaluations.

Process

  1. Target Interaction: The compound may interact with specific receptors or enzymes due to its unique structural motifs, particularly the pyrimidine ring which is known for binding to various biological targets.
  2. Biological Activity: Preliminary studies suggest potential activity against fibroblast growth factor receptors, indicating its role in inhibiting tumor growth or modulating cellular signaling pathways.

Data

Quantitative data from biological assays would provide insight into its efficacy and potency as a therapeutic agent, guiding further development efforts.

Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of 1-(4-butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea is essential for its application in drug development.

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Reported melting point ranges from 225 °C to 290 °C.

Chemical Properties

  • Solubility: Solubility in organic solvents like dimethyl sulfoxide or ethanol is expected due to its organic nature.
  • Stability: Stability under various pH conditions should be assessed to ensure efficacy during storage and application.
Applications

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea has potential applications primarily in medicinal chemistry:

  1. Drug Development: As a candidate for developing inhibitors targeting specific pathways involved in cancer progression.
  2. Biological Research: Useful in studying receptor interactions and signaling pathways due to its structural characteristics.

Properties

CAS Number

1396707-83-7

Product Name

1-(4-Butoxyphenyl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea

IUPAC Name

1-(4-butoxyphenyl)-3-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]urea

Molecular Formula

C19H23F3N4O2

Molecular Weight

396.414

InChI

InChI=1S/C19H23F3N4O2/c1-3-4-11-28-15-7-5-14(6-8-15)25-18(27)23-10-9-17-24-13(2)12-16(26-17)19(20,21)22/h5-8,12H,3-4,9-11H2,1-2H3,(H2,23,25,27)

InChI Key

SRSFUDNWGBJION-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCCC2=NC(=CC(=N2)C(F)(F)F)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.